molecular formula C20H20N2O2 B5429788 1-phenyl-4-[4-(2-propyn-1-yloxy)benzoyl]piperazine

1-phenyl-4-[4-(2-propyn-1-yloxy)benzoyl]piperazine

Cat. No. B5429788
M. Wt: 320.4 g/mol
InChI Key: BOINWJGTPRJIQC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-phenyl-4-[4-(2-propyn-1-yloxy)benzoyl]piperazine is a synthetic compound that has gained attention in the field of scientific research due to its potential applications in various areas.

Mechanism of Action

The exact mechanism of action of 1-phenyl-4-[4-(2-propyn-1-yloxy)benzoyl]piperazine is not fully understood. However, it is believed to exert its effects through the inhibition of certain enzymes and signaling pathways in the body. It has been shown to inhibit the activity of COX-2, an enzyme involved in the production of inflammatory mediators, and to activate the AMP-activated protein kinase (AMPK) pathway, which plays a role in regulating cellular metabolism.
Biochemical and Physiological Effects:
Studies have shown that this compound has a number of biochemical and physiological effects. It has been shown to reduce the production of inflammatory mediators such as prostaglandins and cytokines, and to inhibit the proliferation of cancer cells. It has also been shown to increase the expression of genes involved in mitochondrial biogenesis and to improve glucose metabolism.

Advantages and Limitations for Lab Experiments

One advantage of using 1-phenyl-4-[4-(2-propyn-1-yloxy)benzoyl]piperazine in lab experiments is its potential to provide new insights into the mechanisms underlying pain and inflammation-related disorders, as well as cancer. However, one limitation is that more research is needed to fully understand its mechanism of action and potential side effects.

Future Directions

There are several potential future directions for research on 1-phenyl-4-[4-(2-propyn-1-yloxy)benzoyl]piperazine. One area of interest is the development of new drugs based on its structure that could be used to treat pain and inflammation-related disorders, as well as cancer. Another potential direction is the investigation of its effects on other signaling pathways and enzymes in the body. Additionally, more research is needed to fully understand its potential side effects and toxicity.
In conclusion, this compound is a synthetic compound that has potential applications in various areas of scientific research. Its anti-inflammatory and analgesic properties make it a potential candidate for the treatment of pain and inflammation-related disorders, and its ability to inhibit the growth of cancer cells makes it a potential candidate for cancer treatment. However, more research is needed to fully understand its mechanism of action and potential side effects.

Synthesis Methods

The synthesis of 1-phenyl-4-[4-(2-propyn-1-yloxy)benzoyl]piperazine involves the reaction of 1-phenylpiperazine with 4-(2-propyn-1-yloxy)benzoyl chloride in the presence of a base such as triethylamine. The reaction proceeds through a nucleophilic substitution mechanism and yields the desired product in good yields.

Scientific Research Applications

1-phenyl-4-[4-(2-propyn-1-yloxy)benzoyl]piperazine has been studied for its potential applications in various areas of scientific research. It has been shown to have anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of pain and inflammation-related disorders. It has also been studied for its potential use in the treatment of cancer, as it has been shown to inhibit the growth of cancer cells.

properties

IUPAC Name

(4-phenylpiperazin-1-yl)-(4-prop-2-ynoxyphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O2/c1-2-16-24-19-10-8-17(9-11-19)20(23)22-14-12-21(13-15-22)18-6-4-3-5-7-18/h1,3-11H,12-16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOINWJGTPRJIQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCOC1=CC=C(C=C1)C(=O)N2CCN(CC2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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